molecular formula C12H9N3O2 B11879654 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 1334487-59-0

3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

Cat. No.: B11879654
CAS No.: 1334487-59-0
M. Wt: 227.22 g/mol
InChI Key: LPGLIOUQAHHKQV-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione ( 1334487-59-0) is a high-value chemical scaffold with significant promise in medicinal chemistry research, particularly in the development of novel anti-tubercular agents. Recent studies have identified this core structure as a precursor for designing potent inhibitors targeting Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), a well-validated and druggable enzyme essential for bacterial cell wall biosynthesis . Research demonstrates that derivatives based on this scaffold exhibit potent anti-TB activity, with one compound showing notable efficacy against Mycobacterium bovis . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its kinase inhibitory activity and its presence in compounds with a range of biological activities, including anticancer and antimicrobial effects . This product is supplied for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1334487-59-0

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione

InChI

InChI=1S/C12H9N3O2/c16-9-6-7-13-11-10(12(17)14-15(9)11)8-4-2-1-3-5-8/h1-7,13H,(H,14,17)

InChI Key

LPGLIOUQAHHKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3NC=CC(=O)N3NC2=O

Origin of Product

United States

Biological Activity

3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione consists of a pyrazolo ring fused with a pyrimidine moiety. The synthesis typically involves cyclocondensation reactions between 3-amino-pyrazoles and various electrophiles. Recent advancements in synthetic methodologies have improved yields and allowed for the introduction of diverse functional groups at various positions on the pyrazolo ring .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity . For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds in this class can inhibit cell proliferation in various cancer cell lines. One notable study demonstrated that a derivative effectively inhibited tumor growth in MCF-7 breast cancer cells with IC50 values ranging from 0.3 to 24 µM .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell cycle progression. Molecular docking studies suggest that these compounds interact with specific targets such as EGFR and VEGFR2, leading to reduced cell migration and increased DNA fragmentation .

Enzyme Inhibition

3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their enzyme inhibitory activities :

  • Aurora Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of Aurora-A kinase, an enzyme critical for cell division. This inhibition is linked to their ability to disrupt mitotic processes in cancer cells .
  • Dual Inhibitors : Some compounds have shown dual inhibitory effects on both EGFR and VEGFR2 pathways, making them promising candidates for multitargeted cancer therapies. The selectivity and potency vary among different derivatives, emphasizing the importance of structural modifications .

Case Studies

Several case studies highlight the biological activity of 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives:

  • Study on MCF-7 Cells : A derivative was tested against MCF-7 cells, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The compound's binding affinity to target proteins was assessed using molecular docking simulations .
  • Antiproliferative Activity : Another study reported that specific derivatives exhibited antiproliferative effects against various cancer cell lines including HCT116 (colon cancer) and A549 (lung cancer), with mechanisms involving cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/Cell LineIC50 (µM)Mechanism
Anticancer5iMCF-70.3Apoptosis induction
Aurora Kinase Inhibition8eVarious10Disruption of mitosis
Dual EGFR/VGFR2 Inhibitor5iMCF-77.60Inhibition of signaling pathways

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives as inhibitors of decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), a promising target for new anti-tuberculosis agents. In a study conducted by Sarma et al., a pharmacophore model was developed to identify lead compounds from the Asinex database. Eighteen novel derivatives were synthesized and evaluated for their anti-tuberculosis activity using the Microplate Alamar Blue Assay (MABA). One compound exhibited potent activity against Mycobacterium bovis, demonstrating the potential of this class of compounds in tuberculosis treatment .

Anticancer Properties

The anticancer potential of 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has been explored through various studies. These compounds have shown cytotoxic effects against several cancer cell lines. For instance, related derivatives have been reported to inhibit aurora kinases—critical regulators of cell division often overexpressed in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Case Study: Cytotoxicity Against Cancer Cells

A related study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 μM. This highlights their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione compounds have also been investigated for their ability to inhibit various enzymes involved in disease processes.

Inhibiting Phosphodiesterases

Some derivatives have shown selective inhibition of phosphodiesterase enzymes that play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Summary of Biological Activities

Activity Description Reference
Anti-TuberculosisInhibitors of DprE1 with potent activity against Mycobacterium bovis
AnticancerCytotoxic effects against various cancer cell lines; inhibits aurora kinases
Enzyme InhibitionSelective inhibition of phosphodiesterases involved in inflammation

Chemical Reactions Analysis

Cyclocondensation Reactions

The core synthesis and functionalization of this scaffold frequently employ cyclocondensation with 1,3-biselectrophilic reagents:

  • Reaction with β-dicarbonyl compounds :
    Reacting 3-aminopyrazoles with pentane-2,4-dione in boiling acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives (e.g., 2b–d ) via regioselective annulation . Similar reactivity is observed with 1-phenylbutan-1,3-dione, forming 3a or 4a depending on substituent orientation .

  • Ultrasound-assisted synthesis :
    Dimethyl acetylenedicarboxylate reacts with aminopyrazoles under ultrasound irradiation, enhancing reaction efficiency (30% faster) compared to conventional heating.

ReagentConditionsProductYieldReference
Pentane-2,4-dioneBoiling acetic acid, 3h2b–d (R = H, Me, Ph)65–78%
1-Phenylbutan-1,3-dioneReflux in acetic acid3a/4a (regioisomers)72%
Dimethyl acetylenedicarboxylateUltrasound, RTPyrazolo-pyrimidine adduct85%

Functionalization via Cross-Coupling Reactions

Pd-catalyzed C–C bond formation enables structural diversification:

  • 7-Alkynyl derivatives :
    Pyrazolo[1,5-a]pyrimidines with alkynyl groups at position 7 (e.g., 28a–t ) undergo Suzuki-Miyaura couplings with aryl boronic acids, achieving >80% yields when electron-withdrawing substituents are present .

SubstrateCatalyst SystemProductYieldReference
7-Alkynyl derivativePd(PPh₃)₄, K₂CO₃Biaryl-functionalized PP82–89%

Formylation and Oxidation Reactions

Vilsmeier-Haack formylation :

  • Position 3 is selectively formylated using POCl₃/DMF, yielding aldehydes (135a–k ) with yields influenced by aromatic substituents (e.g., 78% for thiophene vs. 62% for pyridine) .

Reduction-oxidation sequences :

Reaction TypeReagentsProductYieldReference
FormylationPOCl₃, DMF3-Formyl-PP (135a–k )62–78%
Reduction-oxidationDIBAL-H → PCC6-Aldehyde-PP (140 )68%

Electrophilic Substitution and Condensation

  • Aromatic aldehyde condensation :
    Refluxing with substituted benzaldehydes in glacial acetic acid introduces aryl groups at position 5, confirmed by NMR (δ 7.51–7.42 ppm for aromatic protons) .

  • N-Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ selectively alkylates the pyrimidine N-atom, verified by HRMS ([M + H]⁺ = 317.12) .

Biological Activity-Driven Functionalization

Derivatives synthesized via these reactions show pharmacological relevance:

  • Antitubercular agents :
    Analogues with 2-methyl-3,5-diphenyl substitution (1 ) exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis .

  • DprE1 inhibitors :
    3-Phenyl derivatives demonstrate IC₅₀ < 0.5 µM against Mycobacterium bovis, linked to C7 functional groups .

DerivativeBiological TargetActivity (IC₅₀/MIC)Reference
2-Methyl-3,5-diphenylM. tuberculosisMIC = 1.56 µg/mL
C7-Substituted PPDprE1 enzymeIC₅₀ = 0.42 µM

Key Mechanistic Insights

  • Regioselectivity : Governed by electronic effects of substituents (e.g., TMS groups enhance nucleophilicity at C3) .

  • Solvent effects : Acetic acid promotes cyclization, while DMF enhances electrophilic substitution .

This compound’s reactivity profile underscores its utility in medicinal chemistry, enabling tailored modifications for targeted biological applications.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Compound Substituents Activity (IC₅₀/EC₅₀) Cytotoxicity (SI) Reference
3-Phenyl derivative (target) Phenyl (C3), 2,7-dione Moderate vs. M. tb SI < 7.2
9j 4-Methoxyphenyl (C3), 5-phenyl Not reported Not tested
9k 4-Trifluoromethylphenyl (C3), 5-phenyl Not reported Not tested
11d 4-Chlorophenyl hydrazono, diphenyl Anticancer (NMR/m/z) Melting point 335°C

Structural Modifications and Physicochemical Properties

  • Dione Position : Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS 672323-32-9) lacks the 2,7-dione configuration, reducing its polarity compared to the target compound .
  • Halogen Substitution : Chlorine or fluorine substituents (e.g., 5-(3-Chlorophenyl)-3-(2-oxo-2-phenylethyl)... , CAS 1464091-52-8) increase molecular weight (~379.8 g/mol) and alter solubility in organic solvents .
  • Fused Ring Systems : Pyrido-fused analogs (e.g., 14a-b ) exhibit higher thermal stability (melting points >310°C) due to extended conjugation .

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target compound ~291.3* Not reported Organic solvents
CAS 672323-32-9 151.12 Not reported Not reported
CAS 1464091-52-8 379.8 Not reported Organic solvents
11d ~500 (estimated) 335 DMSO-compatible

*Calculated based on molecular formula.

Key Findings and Implications

3-Phenyl Substitution : Enhances antituberculosis and anticancer activity but may increase cytotoxicity .

Electron-Withdrawing Groups : Trifluoromethyl or chlorine substituents improve metabolic stability but complicate synthesis .

Q & A

Q. What are the common synthetic routes for 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 3-methyl-1H-pyrazol-5-amine with enaminones under microwave irradiation (180°C), achieving high efficiency . Alternative methods involve KHSO₄-catalyzed reactions between ethyl 3-amino-1H-pyrazole-4-carboxylate and formylated substrates, optimizing molar ratios and reaction time (e.g., 24 hours at reflux) . Yield variations (62–86%) depend on substituents and catalysts. For example, using BBr₃ in DCM for demethylation steps improves regioselectivity .

Q. Table 1: Synthesis Methods

PrecursorCatalyst/ConditionsYieldReference
3-Methyl-1H-pyrazol-5-amineMicrowave (180°C)85–90%
Ethyl 3-amino-pyrazoleKHSO₄, reflux62–70%
N-methyl derivativesBBr₃ in DCM (4 hours, RT)86%

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer : Combine HRMS (to confirm molecular ions, e.g., [M+H]⁺ at 254.1042 ), elemental analysis (C, H, N within ±0.3% of theoretical ), and NMR (¹H/¹³C for substituent identification ). Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for derivatives with antitrypanosomal activity . For purity assessment, HPLC with >95% thresholds is recommended .

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer :
  • Drug Discovery : Acts as a purine analog for antitrypanosomal and kinase inhibitor studies .
  • Materials Science : Modulates electronic properties in heterocyclic polymers .
  • Enzyme Inhibition : Trifluoromethyl derivatives show enhanced binding to receptors (e.g., peripheral benzodiazepine receptors) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or byproduct formation?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., KHSO₄) vs. Lewis acids (e.g., CuI) to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize pathways .

Q. How should contradictory spectroscopic or biological activity data be resolved?

  • Methodological Answer :
  • Cross-Validation : Replicate synthesis and compare NMR/HRMS with literature (e.g., PubChem data ).
  • Crystallography : Resolve ambiguities in substituent positioning via X-ray studies .
  • Biological Assays : Test derivatives under standardized protocols (e.g., IC₅₀ measurements for kinase inhibition ).

Q. What strategies enable structure-activity relationship (SAR) studies for this scaffold?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 3 or 5 to enhance bioactivity .
  • Pharmacophore Modeling : Map key interactions (e.g., hydrogen bonding at N7) using docking simulations .
  • Comparative Analysis : Benchmark against pyrazolo[3,4-d]pyrimidines to identify scaffold-specific advantages .

Q. Table 2: Key Substituent Effects

PositionSubstituentBiological ImpactReference
3CF₃Enhanced receptor binding
54-FluorophenylAntitrypanosomal activity
7NH₂Base for functionalization

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Methodological Answer :
  • Reaction Path Search : Use tools like GRRM to explore intermediates and transition states .
  • Machine Learning : Train models on existing synthetic data (e.g., yields, conditions) to predict optimal routes .
  • Green Chemistry : Simulate solvent-free or aqueous conditions to improve sustainability .

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